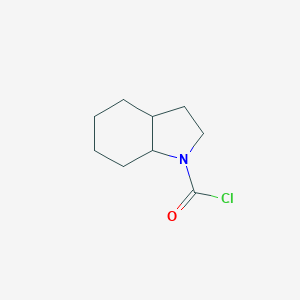

Octahydro-1H-indole-1-carbonyl chloride

Description

Octahydro-1H-indole-1-carbonyl chloride is a bicyclic organic compound featuring a fused indole ring system saturated with eight hydrogen atoms (octahydro) and a reactive carbonyl chloride group at the 1-position. Its rigid bicyclic structure and electrophilic carbonyl chloride moiety make it a versatile building block for further functionalization .

Properties

CAS No. |

178054-15-4 |

|---|---|

Molecular Formula |

C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride |

InChI |

InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2 |

InChI Key |

LEWYUUYUTMWBIB-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CCN2C(=O)Cl |

Canonical SMILES |

C1CCC2C(C1)CCN2C(=O)Cl |

Synonyms |

1H-Indole-1-carbonyl chloride, octahydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride

A closely related compound described in a 2008 patent is (2S,53aR,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride (Formula I in ). Key differences include:

- Position of Functional Group : The carboxylate group is at the 2-position instead of the 1-position.

- Stereochemistry : The patent emphasizes a specific stereochemical configuration (2S,53aR,7aS), which may influence biological activity or synthetic utility.

- Reactivity : The carboxylate hydrochloride is less electrophilic than the carbonyl chloride, making it more stable but less reactive in nucleophilic acyl substitution reactions .

| Property | Octahydro-1H-indole-1-carbonyl Chloride | (2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride |

|---|---|---|

| Functional Group Position | 1-position | 2-position |

| Reactivity | High (carbonyl chloride) | Moderate (carboxylate hydrochloride) |

| Synthetic Utility | Intermediate for acylations | Salt form for crystallization or drug delivery |

| Stereochemical Complexity | Racemic mixture (unless resolved) | Defined stereochemistry (2S,53aR,7aS) |

Anthocyanin Derivatives (Callistephin and Ideain Chlorides)

While unrelated in structure, anthocyanin derivatives like callistephin chloride and ideain chloride () provide context for chloride-containing bioactive molecules. These compounds differ fundamentally:

- Core Structure : Anthocyanins are flavylium-based pigments, whereas octahydroindole derivatives are nitrogen-containing bicyclic systems.

- Applications : Anthocyanins are natural antioxidants, while octahydroindole derivatives are synthetic intermediates.

Stability and Reactivity

This compound’s high reactivity necessitates careful handling under inert conditions, whereas carboxylate salts (e.g., the hydrochloride in ) are more stable. This difference impacts their roles in multistep syntheses.

Limitations and Knowledge Gaps

- Data Availability: No peer-reviewed studies directly comparing this compound with its analogs were identified in the provided evidence.

- Biological Activity : While anthocyanins () are well-studied for antioxidant properties, the biological relevance of octahydroindole derivatives remains speculative without additional data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.